
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C26H21N5O4 and its molecular weight is 467.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The chemical compound of interest is related to a class of substances with potential for various biological activities. Its synthesis involves intricate steps that yield complex structures, offering a foundation for exploring medicinal and biochemical applications. For instance, the synthesis and crystal structure of closely related compounds have been detailed, emphasizing the methodological precision required for their production. These substances are characterized using advanced techniques such as NMR, HRMS, and single-crystal X-ray diffraction, which are crucial for confirming their molecular structure and understanding their physicochemical properties (霍静倩 et al., 2016).
Biological Activities
The biological activity of compounds within this chemical family is diverse, covering areas such as antimicrobial, antinociceptive, anti-inflammatory, and antitumor effects. Research has shown moderate herbicidal and fungicidal activities, which indicate potential agricultural applications. Moreover, specific derivatives have been synthesized and tested for their cytotoxic activities against cancer cell lines, providing a basis for anticancer drug development (M. M. Al-Sanea et al., 2020).
Molecular Docking and Computational Analysis
Computational studies, including molecular docking and quantum mechanical calculations, are integral for predicting the interaction of these compounds with biological targets. Such studies help in understanding the binding modes and potential efficacy of the compounds as therapeutic agents. Analysis of electronic structure, IR assignments, and molecular docking against specific proteins can identify promising leads for developing treatments against diseases like Entamoeba histolytica illness (Bindesh Kumar Shukla & U. Yadava, 2020).
Antioxidant Properties
The antioxidant activity of compounds in this family has been evaluated through various in vitro assays. These studies contribute to a better understanding of the compounds' potential in combating oxidative stress, a key factor in many chronic diseases and aging processes. The effectiveness of these compounds in scavenging free radicals and protecting against oxidative damage highlights their potential as antioxidant agents (K. Chkirate et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, while the second intermediate is a dihydropyrimidine derivative. These two intermediates are then coupled using appropriate coupling agents to form the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "2,4-dichloro-5-nitropyrimidine", "Phenylhydrazine", "Acetic anhydride", "o-Toluidine", "Ethyl 2-(bromomethyl)acetoacetate", "4-Phenyl-1,6-dihydropyrimidine-2,5-diamine", "Sodium hydride", "Triethylamine", "Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid: Furan-2-carboxylic acid is reacted with phenylhydrazine in the presence of acetic anhydride to form 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid.", "Synthesis of 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester: 2,4-dichloro-5-nitropyrimidine is reacted with ethyl 2-(bromomethyl)acetoacetate in the presence of sodium hydride to form 4-phenyl-1,6-dihydropyrimidine-2,5-diamine. This is then reacted with ethyl chloroformate to form 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester.", "Coupling of intermediates: The two intermediates are coupled using PyBOP and DIPEA in DMF to form N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide.", "Purification: The final product is purified using a combination of ethyl acetate, methanol, and water." ] } | |
CAS番号 |
1208384-14-8 |
分子式 |
C26H21N5O4 |
分子量 |
467.485 |
IUPAC名 |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H21N5O4/c1-17-8-5-6-11-21(17)35-16-25(33)28-23-14-20(22-12-7-13-34-22)30-31(23)26-27-19(15-24(32)29-26)18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,28,33)(H,27,29,32) |
InChIキー |
JMKIVOJHDJDRLB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



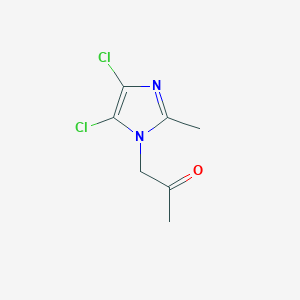
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724185.png)
![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)

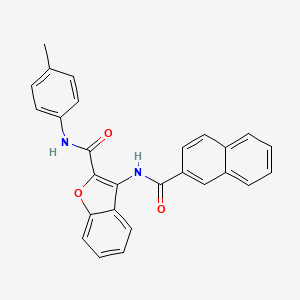
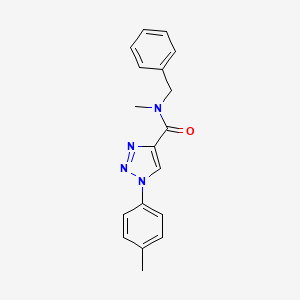
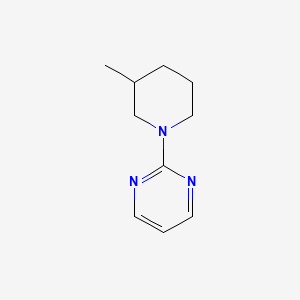
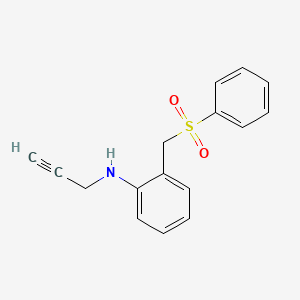


![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2724201.png)

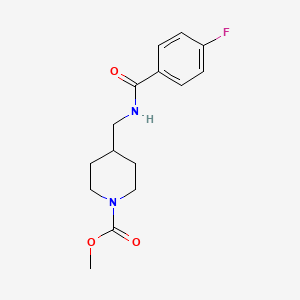
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2724206.png)